5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of difluoromethoxy and trifluoromethyl groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-difluoromethoxyphenyl)butane-1,3-dione under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported to be efficient for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . This method allows for the rapid and efficient formation of carbon-carbon bonds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the difluoromethoxy or trifluoromethyl groups.
Scientific Research Applications
5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of difluoromethoxy and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP): A selective antagonist of estrogen receptor beta (ERβ).
7-Aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines: Compounds with significant anticancer activity.
Uniqueness
5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10F5N3O |
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Molecular Weight |
343.25 g/mol |
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H10F5N3O/c1-8-6-13-21-11(7-12(15(18,19)20)23(13)22-8)9-2-4-10(5-3-9)24-14(16)17/h2-7,14H,1H3 |
InChI Key |
FTXZKKVJSNLPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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